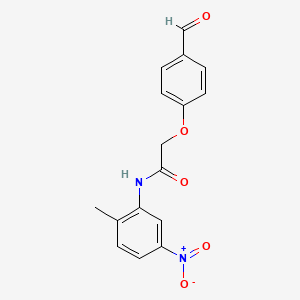
2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide (2F-NMA) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It has been used as a model compound for studying the mechanism of action of drugs and their biochemical and physiological effects. In addition, it has been used to study the synthesis of other compounds and the development of new drugs.
Aplicaciones Científicas De Investigación
Photoreactions of Flutamide
Flutamide, a compound with a similar nitrophenyl structure, undergoes photoreactions in different solvents, producing various products depending on the solvent. This study could inform on the photostability and photoreactivity of similar compounds, including "2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide" (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Optical Properties of Orcinolic Derivatives
Research on orcinolic derivatives, which share structural similarities with the target compound, explores their synthesis, crystal structure, and optical properties as pH indicators. Such studies could suggest applications in sensor technology or materials science (Wannalerse et al., 2022).
Antimalarial Activity of Related Compounds
A study on the synthesis and antimalarial activity of certain acetamide derivatives highlights their potential in developing new antimalarial drugs. This suggests that structurally related compounds could be researched for their biological activity (Werbel et al., 1986).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research on 2-(substituted phenoxy) acetamide derivatives investigated their potential as anticancer, anti-inflammatory, and analgesic agents. This implies that derivatives of the target compound could be explored for therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).
Propiedades
IUPAC Name |
2-(4-formylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-11-2-5-13(18(21)22)8-15(11)17-16(20)10-23-14-6-3-12(9-19)4-7-14/h2-9H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGWJCMBUZZPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2748812.png)
![[4-(2-Phenoxyethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2748814.png)

![3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2748818.png)
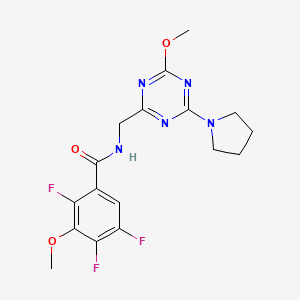
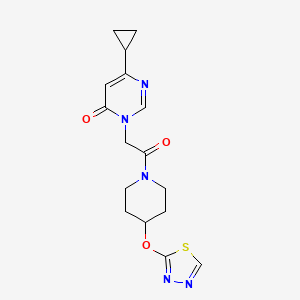
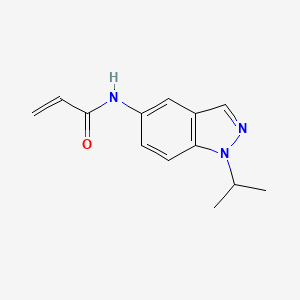
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-4-carboxylic acid](/img/structure/B2748824.png)
![N1-(furan-2-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2748825.png)

![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2748827.png)
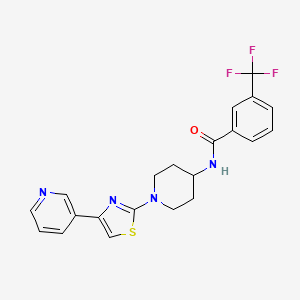
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2748832.png)
